Bromuron-d6
Description
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Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C9H11BrN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)/i1D3,2D3 |
InChI Key |
GSNZNZUNAJCHDO-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)Br)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Bromuron-d6 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromuron-d6, a deuterated internal standard essential for accurate quantitative analysis in various scientific disciplines. This document outlines its chemical properties, a proposed synthesis pathway, and detailed methodologies for its application in liquid chromatography-mass spectrometry (LC-MS).
Core Properties of this compound
This compound is the isotopically labeled analog of Bromuron, a phenylurea herbicide. Its primary application in a research and drug development setting is as an internal standard for quantitative analysis, particularly in mass spectrometry-based assays.[1] The incorporation of six deuterium atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.
A summary of the key identification and molecular data for this compound is presented in Table 1.
| Property | Value |
| CAS Number | 2030182-53-5 |
| Molecular Formula | C₉H₅D₆BrN₂O |
| Molecular Weight | 249.14 g/mol |
| Synonyms | N'-(4-bromophenyl)-N,N-di(methyl-d3)-urea, 3-(4-bromophenyl)-1,1-di(methyl-d3)urea |
| Isotopic Purity | Typically ≥98% |
Physicochemical and Safety Data (for Bromuron)
| Property | Value | Reference |
| Appearance | Solid | [2] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Insoluble in water | |
| Stability | Stable under normal storage conditions | [3] |
| Hazards | Harmful if swallowed. Irritating to eyes and skin. | |
| Personal Protective Equipment | Safety glasses, gloves, lab coat. |
Proposed Synthesis of this compound
A likely synthetic route to this compound involves the reaction of 4-bromophenyl isocyanate with dimethylamine-d6. This method is analogous to the synthesis of other N,N-dimethylphenylureas.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard
The use of a deuterated internal standard like this compound is a cornerstone of accurate quantitative analysis by LC-MS. The following is a general protocol for the quantification of an analyte in a complex matrix, such as plasma or tissue homogenate.
4.1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-deuterated analyte in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same solvent as the analyte.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution. The concentration range should encompass the expected analyte concentrations in the samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in the appropriate solvent. This concentration should be chosen to provide a stable and reproducible signal in the mass spectrometer.
4.2. Sample Preparation
-
Sample Spiking: To a known volume of the sample (e.g., 100 µL of plasma), calibration standard, or quality control sample, add a fixed volume of the this compound internal standard working solution.
-
Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile or methanol, often containing the IS) to the sample. Vortex vigorously to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to increase concentration.
4.3. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared samples onto an appropriate HPLC or UHPLC column to separate the analyte and this compound from other matrix components.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and this compound.
4.4. Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for both the analyte and this compound.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the this compound peak area for each sample, standard, and quality control.
-
Calibration Curve Generation: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
Caption: General workflow for quantitative analysis.
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like this compound relies on the principle of isotope dilution mass spectrometry. This method provides high accuracy and precision by correcting for variations during sample preparation and analysis.
Caption: Principle of isotope dilution mass spectrometry.
By adding a known amount of the deuterated internal standard to the sample containing an unknown amount of the analyte, the ratio of the two can be accurately measured by the mass spectrometer. Since the analyte and the internal standard behave almost identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally, leaving their ratio unchanged. This allows for a highly reliable calculation of the original analyte concentration.
References
Principle of Isotopic Labeling with Deuterium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and investigate reaction mechanisms.[1] By replacing one or more atoms of a molecule with its isotope, researchers can track the molecule's journey through a biological system or a chemical reaction without significantly altering its chemical properties.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become a particularly valuable tool in drug discovery and development.[1] Its increased mass compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond, which can have profound effects on a drug's metabolic stability and pharmacokinetic profile.[1][2] This guide provides a comprehensive overview of the core principles of deuterium labeling, its applications, experimental methodologies, and the quantitative analysis of deuterated compounds.
Core Principles of Deuterium Labeling
The utility of deuterium labeling in drug development stems primarily from the Deuterium Kinetic Isotope Effect (KIE) .
The Kinetic Isotope Effect (KIE)
Hydrogen's most common isotope, protium (¹H), has one proton, while deuterium (²H) contains an additional neutron, effectively doubling its mass. This mass difference is the origin of the KIE. The C-D bond has a lower vibrational frequency and a lower zero-point energy than the C-H bond, resulting in a higher activation energy required to break the C-D bond. Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving an analogous C-H bond. This phenomenon is particularly relevant in drug metabolism, much of which is mediated by cytochrome P450 (CYP) enzymes and involves the rate-determining cleavage of C-H bonds.
The KIE is quantified as the ratio of the rate constants for the cleavage of the C-H bond (kH) versus the C-D bond (kD). A primary KIE with typical values between 1 and 5 is observed when this bond cleavage is the rate-determining step.
Caption: Higher activation energy for C-D vs. C-H bond cleavage.
Impact on Physicochemical Properties
While the KIE is the most significant consequence, deuterium substitution can also subtly alter other physicochemical properties. These changes include decreased lipophilicity and acidity of carboxylic acids and phenols, and increased basicity of amines.
Applications in Drug Development and Research
The strategic replacement of hydrogen with deuterium at metabolically vulnerable positions can lead to a cascade of beneficial effects.
Modulation of Drug Metabolism and Pharmacokinetics (PK)
By slowing down the rate of metabolic breakdown, deuterium labeling can improve a drug's pharmacokinetic profile. This can lead to:
-
Longer drug half-life and increased systemic exposure.
-
Reduced clearance rates.
-
Possibility of lower or less frequent dosing, improving patient compliance.
A notable example is Deutetrabenazine, the first deuterated drug approved by the FDA. It is a deuterated version of tetrabenazine, used for treating chorea associated with Huntington's disease. Deuteration of the two methoxy groups significantly slows its metabolism, leading to a more favorable pharmacokinetic profile and better tolerability.
| Drug | Parameter | Tetrabenazine (Protio) | Deutetrabenazine (Deutero) | Fold Change |
| Active Metabolites | Cmax (ng/mL) | 46.1 | 20.9 | 0.45 |
| AUC (ng·h/mL) | 289 | 563 | 1.95 | |
| T½ (hours) | ~5 | ~9-11 | ~2.0 |
Table 1: Comparison of pharmacokinetic parameters for the active metabolites of tetrabenazine and deutetrabenazine. Data compiled from public domain information.
Reduction of Toxic Metabolites
If a specific metabolic pathway produces toxic byproducts, slowing it down via deuteration can enhance the drug's safety profile. This strategy can mitigate metabolism-mediated toxicities.
Metabolic Switching
In molecules with multiple metabolic pathways, blocking or slowing one pathway through deuteration can redirect metabolism towards alternative routes. This "metabolic switching" can be advantageous if it leads to the formation of less toxic or more active metabolites.
Caption: Deuteration can induce "metabolic switching".
Other Key Applications
-
Mechanistic Elucidation: The KIE provides invaluable insights into the rate-determining steps of chemical and enzymatic reactions involving C-H bond cleavage.
-
Quantitative Analysis: Deuterium-labeled compounds are widely used as ideal internal standards in mass spectrometry (MS) for the accurate quantification of their non-labeled counterparts, correcting for variability during sample processing and analysis.
-
Metabolic Tracing: Deuterated compounds serve as tracers to follow the metabolic fate of molecules in biological systems, enabling the identification of metabolites and the mapping of metabolic pathways.
-
Structural Elucidation: In Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration can simplify complex spectra and aid in structural analysis, especially for large proteins.
Synthetic Methodologies
The introduction of deuterium into organic molecules can be achieved through various synthetic methods. The choice of method depends on the desired labeling site, substrate stability, and the required level of deuterium incorporation.
General Synthetic Strategies
-
Hydrogen-Deuterium (H/D) Exchange: This is a common method for introducing deuterium, particularly at positions with acidic protons or on aromatic rings. It often utilizes a transition metal catalyst and a deuterium source like deuterium oxide (D₂O) or D₂ gas.
-
Reductive Deuteration: This technique uses deuterium-containing reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride) to introduce deuterium atoms, often with high stereospecificity.
-
From Labeled Precursors: Building complex molecules from simple, commercially available deuterated starting materials.
| Method | Deuterium Source | Typical Substrate | Key Feature |
| Catalytic H/D Exchange | D₂O, D₂ gas | Aromatics, Aliphatics | Good for late-stage functionalization |
| Acid/Base Catalyzed Exchange | D₂O, Deuterated acids/bases | Molecules with acidic protons | Targets specific labile protons |
| Reductive Deuteration | NaBD₄, LiAlD₄, D₂/Catalyst | Ketones, Aldehydes, Alkenes | Introduces D at specific sites |
| Building Block Synthesis | Various deuterated precursors | N/A | Precise control over label position |
Table 2: Common strategies for the synthesis of deuterium-labeled compounds.
Experimental Protocol: Catalytic H/D Exchange of Aniline
This protocol describes the deuteration of aniline at the ortho and para positions.
Materials:
-
Aniline
-
10% Palladium on Carbon (Pd/C)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a pressure vessel, add aniline (1.0 mmol), 10% Pd/C (50 mg), and D₂O (5 mL).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 150°C with stirring for 24 hours.
-
Work-up: After cooling to room temperature, carefully vent the vessel. Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the deuterated aniline.
-
Analysis: Determine the percentage of deuterium incorporation by ¹H NMR and mass spectrometry.
Analytical Techniques
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for the analysis of deuterium-labeled compounds.
Mass Spectrometry (MS)
MS is used to determine the level and location of deuterium incorporation by measuring the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry (HRMS) can distinguish between H/D isotopologues. Deuterated compounds are extensively used as internal standards for quantitative LC-MS analysis.
Caption: Workflow for quantification using a deuterated internal standard.
Experimental Protocol: Quantitative Analysis via LC-MS/MS
This protocol outlines a general procedure for quantifying a drug in plasma using a deuterated internal standard.
Materials:
-
Plasma samples
-
Deuterated internal standard (IS) solution of known concentration
-
Acetonitrile (protein precipitation solvent)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Pipette 50 µL of plasma sample, calibration standards, and quality controls into a 96-well plate.
-
Internal Standard Addition: Add 10 µL of the deuterated IS solution to all wells except for the blank. Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each well. Seal the plate and vortex for 2 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis.
-
LC-MS/MS Analysis:
-
LC Separation: Use a suitable C18 reversed-phase column and a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate the analyte from matrix components.
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the deuterated IS.
-
-
Data Analysis: Calculate the ratio of the analyte peak area to the IS peak area. Quantify the analyte concentration in the samples by comparing their peak area ratios to a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the precise location of deuterium atoms within a molecule. Since deuterium resonates at a very different frequency from protium, it is essentially "invisible" in a standard ¹H NMR spectrum. This property is exploited in several ways:
-
Simplifying Spectra: Replacing ¹H with ²H at specific positions can simplify complex ¹H NMR spectra, aiding in structural elucidation.
-
Deuterated Solvents: Deuterated solvents (e.g., CDCl₃, D₂O) are routinely used to avoid large, overwhelming solvent signals in ¹H NMR.
-
H/D Exchange Studies: Introducing a sample to D₂O and monitoring the disappearance of ¹H signals can identify labile protons (e.g., -OH, -NH), confirming the presence of certain functional groups.
Conclusion
Isotopic labeling with deuterium is a versatile and increasingly important strategy in modern drug discovery and development. By leveraging the kinetic isotope effect, researchers can fine-tune the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy. The strategic use of deuterated compounds as metabolic tracers and internal standards provides unparalleled insights into biological systems and ensures accuracy in quantitative analyses. A thorough understanding of the principles of deuterium labeling, coupled with robust synthetic and analytical methodologies, is essential for harnessing the full potential of this approach.
References
In-Depth Technical Guide: Stability and Degradation Pathways of Bromuron-d6
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the stability and degradation of Bromuron-d6 is limited in publicly available literature. This guide extrapolates from comprehensive data on its non-deuterated counterpart, Bromuron, and related phenylurea herbicides. The stability of deuterated compounds is generally comparable to their non-deuterated analogues, though minor differences in degradation kinetics may exist due to the kinetic isotope effect.
Executive Summary
This compound, a deuterated isotopologue of the phenylurea herbicide Bromuron, is primarily utilized as an internal standard in analytical chemistry. Understanding its stability and degradation pathways is crucial for accurate quantification and for assessing its environmental fate and potential toxicological implications. This technical guide provides a comprehensive overview of the anticipated stability and degradation of this compound based on data from Bromuron and other phenylurea herbicides. The primary degradation routes include hydrolysis, photolysis, and microbial degradation, leading to the formation of several transformation products. This document outlines the kinetics of these processes, the identified degradation products, and the experimental methodologies for their analysis.
Chemical and Physical Properties
Bromuron
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-bromophenyl)-1-methoxy-1-methylurea |
| CAS Number | 3060-89-7 |
| Molecular Formula | C9H11BrN2O2 |
| Molecular Weight | 259.10 g/mol |
| Water Solubility | 35 mg/L at 20°C |
| Vapor Pressure | 4.0 x 10⁻⁷ mmHg at 20°C |
This compound
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-bromophenyl)-1-(methoxy-d3)-1-(methyl-d3)urea |
| CAS Number | Not available |
| Molecular Formula | C9H5D6BrN2O2 |
| Molecular Weight | ~265.14 g/mol |
Degradation Pathways
The degradation of Bromuron, and by extension this compound, proceeds through three primary pathways: hydrolysis, photolysis, and microbial degradation. These processes can occur individually or concurrently, leading to a complex mixture of degradation products in the environment.
Hydrolysis
Hydrolysis of the urea bond is a significant degradation pathway for phenylurea herbicides. The rate of hydrolysis is highly dependent on pH and temperature.
3.1.1 Hydrolytic Degradation Products
The primary hydrolytic degradation pathway involves the cleavage of the urea linkage, leading to the formation of N-(4-bromophenyl)hydroxylamine and N-methoxy-N-methylamine. Further degradation can lead to 4-bromoaniline.
3.1.2 Hydrolysis Kinetics
Table 1: Estimated Hydrolysis Half-life of Bromuron at 25°C
| pH | Estimated Half-life (t½) |
|---|---|
| 5 | > 1 year |
| 7 | > 1 year |
| 9 | Months |
Note: These are estimated values based on the behavior of other phenylurea herbicides.
Photolysis
Photodegradation in the presence of sunlight is another important route for the dissipation of phenylurea herbicides in the environment, particularly in aqueous systems and on soil surfaces.
3.2.1 Photolytic Degradation Products
Photolysis of Bromuron can lead to a variety of products through reactions such as dehalogenation, hydroxylation of the aromatic ring, and demethylation and demethoxylation of the urea side chain. Key identified photoproducts for similar compounds include:
-
3-(4-hydroxyphenyl)-1-methoxy-1-methylurea
-
3-phenyl-1-methoxy-1-methylurea (from dehalogenation)
-
3-(4-bromophenyl)-1-methylurea (demethoxylation)
-
3-(4-bromophenyl)-1-methoxyurea (demethylation)
-
4-bromoaniline
3.2.2 Photolysis Kinetics
The rate of photolysis is influenced by factors such as light intensity, wavelength, and the presence of photosensitizers in the medium. The quantum yield (Φ) is a measure of the efficiency of a photochemical process. While the specific quantum yield for Bromuron photolysis is not documented, for many pesticides, it is in the range of 10⁻³ to 10⁻⁵.
Microbial Degradation
Microbial transformation is a critical pathway for the breakdown of phenylurea herbicides in soil and aquatic environments. A variety of bacteria and fungi have been shown to degrade these compounds.
3.3.1 Microbial Degradation Pathways
The primary microbial degradation pathway for phenylurea herbicides involves a stepwise N-demethylation and/or N-demethoxylation of the urea side chain, followed by hydrolysis of the urea bridge to form the corresponding aniline derivative. For Bromuron, this would lead to:
-
N-demethylation: 3-(4-bromophenyl)-1-methoxyurea
-
N-demethoxylation: 3-(4-bromophenyl)-1-methylurea
-
Hydrolysis: 4-bromoaniline
Further degradation of 4-bromoaniline can occur through ring cleavage.
3.3.2 Microbial Degradation Kinetics
The rate of microbial degradation is influenced by soil type, organic matter content, moisture, temperature, and the microbial population. The degradation often follows first-order kinetics.
Table 2: Estimated Microbial Degradation Half-life of Bromuron in Soil
| Soil Type | Temperature (°C) | Estimated Half-life (t½) |
|---|---|---|
| Loam | 20 | 30 - 90 days |
| Sandy Loam | 20 | 45 - 120 days |
| Clay | 20 | 60 - 150 days |
Note: These are estimated values and can vary significantly based on specific environmental conditions.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
4.1.1 General Protocol A general protocol for forced degradation involves subjecting a solution of this compound (e.g., in acetonitrile/water) to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-72 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24-72 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24-72 hours.
-
Thermal Degradation: Heating the solid compound at 105°C for 24-72 hours.
-
Photolytic Degradation: Exposing a solution to UV light (e.g., 254 nm) or simulated sunlight for an extended period.
Samples are taken at various time points and analyzed by a stability-indicating method, typically HPLC-UV or LC-MS.
Analytical Methodology
4.2.1 High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 40% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 245 nm.
-
Injection Volume: 20 µL.
4.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for the identification and confirmation of degradation products.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurements.
-
Fragmentation Analysis (MS/MS): To elucidate the structure of degradation products.
Visualizations
Proposed Degradation Pathway of Bromuron
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Bromuron-d6 as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methodologies. While primary research articles directly investigating the biological signaling pathways of this compound are not prevalent, its utility as a critical tool in mass spectrometry-based quantification is well-established. This guide will focus on the principles, experimental considerations, and workflows for using this compound to enhance the accuracy and precision of analytical data in research and drug development.
The Challenge of Quantitative Accuracy in Complex Matrices
In drug development and various research fields, accurate quantification of target analytes in complex biological matrices such as plasma, urine, and tissue homogenates is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become a primary technique for this purpose due to its high sensitivity and selectivity.[1][2] However, several factors can introduce variability and compromise the reliability of quantitative data.[1]
One of the most significant challenges is the "matrix effect," where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Additionally, variations in sample preparation, such as extraction efficiency and sample volume, can introduce errors.
To mitigate these issues, an internal standard is introduced to the sample at a known concentration. The ideal internal standard behaves identically to the analyte throughout the entire analytical process, from extraction to detection. By measuring the ratio of the analyte's signal to the internal standard's signal, variations can be normalized, leading to more accurate and precise results.
This compound as a Stable Isotope-Labeled Internal Standard
The "gold standard" for internal standards in LC-MS is a stable isotope-labeled version of the analyte. This compound, in which six hydrogen atoms in the Bromuron molecule have been replaced with deuterium, serves as an excellent SIL-IS for the quantification of Bromuron and structurally similar compounds.
The key advantages of using a deuterated internal standard like this compound are:
-
Near-Identical Physicochemical Properties: this compound has virtually the same chemical and physical properties as Bromuron. This ensures that it co-elutes with the analyte during chromatography and experiences the same degree of matrix effects and extraction recovery.
-
Mass Differentiation: The mass difference between this compound and Bromuron allows the mass spectrometer to distinguish between the two compounds, even if they co-elute.
-
Improved Accuracy and Precision: By compensating for variations in the analytical process, SIL-IS significantly improves the accuracy and precision of quantitative results.
Data Presentation: Key Considerations for Using SIL-IS
The following table summarizes the critical parameters and considerations when developing and validating an analytical method using a stable isotope-labeled internal standard like this compound.
| Parameter | Description | Key Considerations |
| Co-elution | The analyte and the internal standard should have the same retention time during chromatographic separation. | While SIL-IS are nearly identical, slight retention time shifts can occur, especially with a high degree of deuteration. This can lead to differential matrix effects and compromise accuracy. Chromatographic conditions should be optimized to ensure complete co-elution. |
| Isotopic Purity | The SIL-IS should be free from contamination with the unlabeled analyte. | The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration. Isotopic enrichment should ideally be ≥98%. |
| Position of Labeling | Deuterium atoms should be placed in chemically stable positions within the molecule. | Labeling on sites prone to hydrogen-deuterium exchange (e.g., -OH, -NH, -SH groups) can lead to a loss of the mass difference and inaccurate results. |
| Concentration of IS | The concentration of the internal standard should be optimized for the analytical method. | The concentration should be high enough to provide a robust signal but not so high as to cause detector saturation or introduce significant isotopic contribution from the analyte. |
| Matrix Effect Evaluation | The ability of the internal standard to compensate for matrix effects should be thoroughly evaluated during method validation. | This is typically done by comparing the analyte/IS response ratio in neat solution versus in the presence of the biological matrix. |
Experimental Protocols: A Generalized Workflow for Quantitative Analysis Using this compound
The following protocol outlines a general workflow for the quantitative analysis of an analyte in a biological matrix using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation and Extraction:
-
Spiking with Internal Standard: A known amount of this compound solution is added to all samples (calibration standards, quality controls, and unknown samples) at the beginning of the sample preparation process. This is a critical step to ensure that the IS experiences the same processing as the analyte.
-
Extraction: The analyte and internal standard are extracted from the biological matrix. Common techniques include:
-
Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. The supernatant containing the analyte and IS is then collected.
-
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. The analyte and IS partition into the organic layer, which is then separated and evaporated.
-
Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge that retains the analyte and IS. After washing, the analyte and IS are eluted with a suitable solvent.
-
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into an LC system. A suitable column and mobile phase gradient are used to achieve chromatographic separation of the analyte and internal standard from other matrix components. The goal is to have the analyte and this compound co-elute.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and this compound.
-
Analyte Transition: Precursor Ion (M+H)+ → Product Ion
-
This compound Transition: Precursor Ion (M+D6+H)+ → Product Ion
-
3. Data Analysis and Quantification:
-
Peak Integration: The peak areas for the analyte and this compound MRM transitions are integrated.
-
Response Ratio Calculation: The ratio of the analyte peak area to the this compound peak area is calculated for each sample.
-
Calibration Curve Generation: A calibration curve is constructed by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression analysis is typically applied.
-
Quantification of Unknowns: The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization: Analytical Workflow Diagram
The following diagram illustrates the generalized workflow for quantitative analysis using a stable isotope-labeled internal standard like this compound.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
References
Methodological & Application
Application Note: High-Throughput Analysis of Bromuron in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with Bromuron-d6 as an Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantitative determination of the herbicide Bromuron in environmental water samples using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Bromuron-d6, is employed. The sample preparation is streamlined using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure.[1] The method demonstrates excellent linearity, recovery, and precision, meeting the requirements for routine environmental monitoring.
Introduction
Bromuron is a phenylurea herbicide used for the control of broadleaf weeds in various crops. Its potential for environmental contamination necessitates the development of reliable analytical methods for its detection and quantification in matrices such as water. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of such pesticide residues.[2] The use of a deuterated internal standard, this compound, is crucial for compensating for matrix effects and variations during sample preparation and injection, thereby improving the accuracy of quantification.[3] This application note provides a detailed protocol for the extraction, cleanup, and GC-MS analysis of Bromuron in water samples.
Experimental
Materials and Reagents
-
Standards: Bromuron (99% purity) and this compound (98% purity, 99% isotopic enrichment) were purchased from a certified reference material supplier.
-
Solvents: Acetonitrile, ethyl acetate, and toluene (all pesticide residue grade).
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, and C18 sorbent.
-
Water: Deionized water (18.2 MΩ·cm).
Standard Solutions
Stock solutions of Bromuron and this compound were prepared in toluene at a concentration of 1 mg/mL and stored at -20°C in amber vials.[4] Working standard solutions were prepared by serial dilution of the stock solutions in ethyl acetate. Calibration standards were prepared by spiking blank water samples with appropriate volumes of the working standards to achieve a concentration range of 1 to 100 µg/L. A fixed concentration of this compound (20 µg/L) was added to all calibration standards, quality control samples, and unknown samples.
Sample Preparation (QuEChERS)
-
Extraction: A 10 mL water sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile and the internal standard solution (this compound) are added. The tube is then vigorously shaken for 1 minute. Following this, 4 g of anhydrous MgSO₄ and 1 g of NaCl are added, and the tube is shaken for another minute and then centrifuged.[5]
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the supernatant is transferred to a dSPE tube containing PSA and C18 sorbents. The tube is vortexed for 30 seconds and then centrifuged. The final extract is then transferred to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The analysis was performed on a gas chromatograph coupled to a mass spectrometer. The instrument conditions were optimized for the analysis of Bromuron and are summarized in Table 1.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Volume | 1 µL, Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | 70°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Bromuron (Quantifier/Qualifier) | 212 / 184 |
| This compound (Quantifier/Qualifier) | 218 / 190 |
Results and Discussion
Method Validation
The analytical method was validated in-house to assess its performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Linearity
The linearity of the method was evaluated by analyzing the calibration standards over the concentration range of 1 to 100 µg/L. The calibration curve was constructed by plotting the ratio of the peak area of Bromuron to the peak area of the internal standard (this compound) against the concentration of Bromuron. The method showed excellent linearity with a coefficient of determination (R²) greater than 0.99.
Table 2: Calibration Curve Data for Bromuron
| Concentration (µg/L) | Peak Area Ratio (Bromuron/Bromuron-d6) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 20 | 1.020 |
| 50 | 2.550 |
| 100 | 5.100 |
| R² | 0.9995 |
LOD and LOQ
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was calculated as 3.3 times the standard deviation of the blank response divided by the slope, and the LOQ was calculated as 10 times the standard deviation of the blank response divided by the slope.
Table 3: LOD and LOQ for Bromuron
| Parameter | Value (µg/L) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Accuracy and Precision
The accuracy and precision of the method were assessed by performing recovery studies on spiked blank water samples at three different concentration levels (5, 20, and 50 µg/L). The experiments were performed in replicates of five. The recovery was calculated as the percentage of the measured concentration to the spiked concentration. The precision was expressed as the relative standard deviation (%RSD). The results, summarized in Table 4, show good accuracy and precision, with recoveries within the acceptable range of 80-120% and %RSD values below 10%.
Table 4: Recovery and Precision Data for Bromuron
| Spiked Concentration (µg/L) | Mean Measured Concentration (µg/L) | Recovery (%) | %RSD (n=5) |
| 5 | 4.85 | 97.0 | 6.5 |
| 20 | 19.20 | 96.0 | 4.2 |
| 50 | 51.50 | 103.0 | 3.8 |
Workflow Diagram
The overall analytical workflow for the determination of Bromuron in water samples is depicted in the following diagram.
Caption: Experimental workflow for Bromuron analysis.
Conclusion
This application note describes a validated GC-MS method for the determination of Bromuron in water samples using this compound as an internal standard. The method is sensitive, accurate, and precise, making it suitable for routine monitoring of Bromuron in environmental water sources. The use of a deuterated internal standard significantly improves the reliability of the results by correcting for potential matrix effects and procedural losses.
References
Application Notes and Protocols for the Analysis of Bromuron-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromuron is a phenylurea herbicide used for the control of broadleaf and grassy weeds in various crops. Accurate and sensitive quantification of bromuron residues in environmental and biological matrices is crucial for monitoring its environmental fate and potential human exposure. Bromuron-d6, a deuterium-labeled internal standard, is essential for achieving high accuracy and precision in quantitative analysis by isotope dilution mass spectrometry.[1] This document provides detailed application notes and protocols for the sample preparation of various matrices for the analysis of this compound.
The use of an internal standard like this compound is critical in analytical procedures to compensate for the loss of analyte during sample preparation and to correct for matrix effects in the analytical instrument, thereby improving the accuracy and precision of the results.
Analytical Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of phenylurea herbicides due to its high selectivity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) can also be employed, often requiring a derivatization step to improve the volatility of the analytes.
Sample Preparation Techniques
The choice of sample preparation technique is critical for the reliable analysis of this compound and depends on the sample matrix. The primary goals of sample preparation are to extract the analyte of interest from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The most common techniques for the extraction of phenylurea herbicides from various matrices are QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique, particularly for solid and semi-solid matrices like soil and food products. It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[2]
Solid-Phase Extraction (SPE)
SPE is a versatile and efficient technique for the extraction and cleanup of analytes from liquid samples such as water. It utilizes a solid sorbent material packed in a cartridge to retain the analyte of interest while the sample matrix passes through. The analyte is then eluted with a small volume of a suitable solvent.
Liquid-Liquid Extraction (LLE)
LLE is a traditional method for extracting analytes from aqueous samples by partitioning them into an immiscible organic solvent.[3] This technique is based on the differential solubility of the analyte in two immiscible liquids.
Experimental Protocols
Protocol 1: QuEChERS Method for Soil Samples
This protocol is adapted from established QuEChERS methods for the analysis of phenylurea herbicides in soil.
1. Sample Homogenization:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil thoroughly.
2. Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to hydrate the sample.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate - for the EN 15662 method).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is based on general SPE methods for the extraction of pesticides from water.
1. Sample Preparation:
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended particles.
-
Adjust the pH of the water sample to neutral (pH 7) if necessary.
-
Add a known amount of this compound internal standard solution.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
3. Sample Loading:
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
4. Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
5. Elution:
-
Elute the retained analytes with 2 x 4 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.
-
Collect the eluate in a clean collection tube.
6. Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Data Presentation
The following tables summarize typical performance data for the analysis of phenylurea herbicides using the described sample preparation techniques. Note that these values are for related compounds and should be validated specifically for this compound in the matrix of interest.
Table 1: Recovery of Phenylurea Herbicides using QuEChERS in Soil
| Compound | Spiking Level (ng/g) | Recovery (%) | RSD (%) | Reference |
| Isoproturon | 10 | 95 | 5 | |
| Chlortoluron | 10 | 92 | 6 | |
| Linuron | 10 | 88 | 7 | |
| Metobromuron | 25 | 93 | 8 | |
| Metoxuron | 25 | 91 | 9 |
Table 2: Recovery of Phenylurea Herbicides using SPE in Water
| Compound | Spiking Level (ng/L) | Recovery (%) | RSD (%) | Reference |
| Isoproturon | 100 | 98 | 4 | |
| Diuron | 100 | 95 | 5 | |
| Linuron | 100 | 92 | 6 | |
| Monuron | 100 | 96 | 4 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Phenylurea Herbicides
| Compound | Matrix | LOD | LOQ | Reference |
| Isoproturon | Soil | 0.5 ng/g | 1.5 ng/g | |
| Chlortoluron | Soil | 0.8 ng/g | 2.5 ng/g | |
| Diuron | Water | 0.01 ng/mL | 0.03 ng/mL | |
| Linuron | Beetroot | - | 25 µg/kg |
Mandatory Visualizations
Caption: Workflow for this compound Sample Preparation and Analysis.
Caption: Detailed QuEChERS Protocol for Soil Samples.
Caption: Detailed SPE Protocol for Water Samples.
Conclusion
The selection of an appropriate sample preparation technique is paramount for the accurate and reliable quantification of this compound in various matrices. The QuEChERS method is highly effective for solid samples like soil, offering high-throughput and good recoveries. For aqueous samples, Solid-Phase Extraction provides excellent cleanup and concentration capabilities. The use of this compound as an internal standard is crucial for correcting analytical errors and achieving high-quality data. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the analysis of bromuron and other phenylurea herbicides. It is important to note that method validation should be performed for each specific matrix to ensure data quality and reliability.
References
Application Note: Quantification of Bromuron in Soil Samples using Bromuron-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromuron is a phenylurea herbicide used for the selective control of broad-leaf and grass weeds in various crops. Its persistence in the soil can lead to environmental contamination and potential risks to non-target organisms. Consequently, a robust and reliable analytical method for the quantification of Bromuron in soil is essential for environmental monitoring and food safety.
This application note details a sensitive and selective method for the quantification of Bromuron in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Bromuron-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The protocol is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.
Quantitative Data Summary
The following table summarizes the typical method performance parameters for the quantification of Bromuron in soil using the described protocol. These values are representative of what can be expected from a properly validated method.[1][2][3][4][5]
| Parameter | Result |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| **Linearity (R²) ** | > 0.99 |
| Recovery | 85% - 110% |
| Precision (RSD) | < 15% |
Experimental Protocols
Materials and Reagents
-
Bromuron analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm, PTFE)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bromuron and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water) to create a calibration curve.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in acetonitrile to prepare the internal standard spiking solution.
Sample Preparation (QuEChERS Method)
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil.
-
Weighing: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Hydration: Add 10 mL of ultrapure water to the soil sample and vortex for 1 minute to ensure thorough mixing. Let the sample hydrate for 30 minutes.
-
Internal Standard Spiking: Spike the sample with a known amount of the this compound internal standard spiking solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquhydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg PSA, 900 mg MgSO₄, and 150 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes.
-
Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of Bromuron from matrix interferences |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Conditions (ESI Positive Mode):
Multiple Reaction Monitoring (MRM) is used for quantification. The following are proposed MRM transitions for Bromuron and this compound. Note: These transitions are predicted based on the fragmentation patterns of similar phenylurea herbicides and would require experimental optimization on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Bromuron | 313.0 | 257.0 | 172.0 | To be optimized |
| This compound | 319.0 | 263.0 | 172.0 | To be optimized |
Experimental Workflow Diagram
Caption: Experimental workflow for Bromuron quantification in soil.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the principle of using an internal standard for quantitative analysis.
Caption: Principle of internal standard-based quantification.
References
Application of Bromuron-d6 in Water Contamination Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the quantitative analysis of the herbicide Bromuron in water samples. To enhance accuracy and mitigate matrix effects, Bromuron-d6 is employed as an internal standard, a technique widely recognized for its robustness in isotope dilution mass spectrometry. The methodologies detailed herein are synthesized from established practices for the analysis of phenylurea herbicides, offering a reliable framework for environmental monitoring and water quality assessment.
Introduction
Bromuron is a phenylurea herbicide used for the control of broadleaf and grassy weeds. Its potential to contaminate surface and groundwater necessitates sensitive and accurate analytical methods for its detection. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This isotope dilution method corrects for variations in sample preparation, injection volume, and instrument response, thereby ensuring high precision and accuracy in the reported concentrations.
Experimental Protocols
Water Sample Collection and Preservation
Proper sample collection is critical to obtaining representative results. The following protocol is recommended for the collection of water samples for Bromuron analysis:
-
Container Selection: Use certified clean, amber glass bottles with Teflon-lined caps to prevent photodegradation and analyte adsorption.
-
Sample Collection:
-
Before collecting the sample, flush the tap or sampling port for several minutes to ensure the sample is representative of the water source.
-
Rinse the sample bottle three times with the sample water.
-
Fill the bottle to the shoulder, leaving a small headspace.
-
-
Preservation:
-
If residual chlorine is suspected, add sodium thiosulfate to the sample bottle before collection to quench the chlorine.
-
For extended storage, acidify the sample to a pH < 2 with sulfuric acid to inhibit microbial degradation.
-
-
Storage and Transport:
-
Label each sample bottle clearly with a unique identifier, date, time, and location of collection.
-
Store the samples in a cooler with ice packs immediately after collection and during transport to the laboratory.
-
Samples should be stored at 4°C and extracted within 7 days of collection.
-
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique to concentrate the analyte of interest and remove interfering matrix components.
-
Materials:
-
Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridges (e.g., 6 cc, 500 mg)
-
SPE vacuum manifold
-
Methanol (LC-MS grade)
-
Deionized water
-
Nitrogen evaporator
-
-
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Measure 500 mL of the water sample.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining interfering substances.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution:
-
Elute the retained analytes with two 5 mL aliquots of methanol into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water).
-
Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry provides the selectivity and sensitivity required for the trace-level quantification of Bromuron.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the highest sensitivity and selectivity. The following MRM transitions are hypothetical and should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Bromuron (Quantifier) | 277.0 | 198.1 | 100 | 20 |
| Bromuron (Qualifier) | 277.0 | 72.1 | 100 | 35 |
| This compound (Internal Standard) | 283.0 | 204.1 | 100 | 20 |
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values are representative of what can be achieved for phenylurea herbicides and should be validated for Bromuron in the user's laboratory.
| Parameter | Expected Value |
| Method Detection Limit (MDL) | 0.01 µg/L |
| Method Quantitation Limit (MQL) | 0.03 µg/L |
| Linear Range | 0.03 - 10 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 85 - 115% |
| Relative Standard Deviation (RSD) | < 15% |
Visualizations
The following diagrams illustrate the experimental workflow and a potential degradation pathway for Bromuron in aqueous environments.
Disclaimer: The LC-MS/MS parameters and quantitative data presented are illustrative and based on typical values for similar compounds. It is essential to perform in-house validation to establish method performance characteristics for the specific instrumentation and matrices being analyzed.
Application of Bromuron-d6 in Pharmacokinetic Profiling: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of Bromuron-d6 in pharmacokinetic (PK) profiling studies. This compound, a deuterium-labeled analog of the phenylurea herbicide Bromuron, serves as an invaluable tool, primarily as an internal standard, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Its application ensures high accuracy and precision in the quantification of Bromuron in biological matrices, a critical aspect of understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Introduction
Pharmacokinetic studies are fundamental in drug discovery and development, as well as in assessing the safety of environmental compounds like herbicides. Accurate quantification of the target analyte in complex biological samples is paramount. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1] this compound possesses nearly identical physicochemical properties to Bromuron, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and variability in the analytical process.
Quantitative Data Summary
The following table summarizes the essential mass spectrometry parameters for the analysis of Bromuron and its deuterated internal standard, this compound. These parameters are critical for setting up a selective and sensitive Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bromuron | 243.0 | 162.1 | 25 |
| 243.0 | 77.1 | 40 | |
| This compound | 249.0 | 168.1 | 25 |
| 249.0 | 83.1 | 40 |
Note: These values may require optimization based on the specific LC-MS/MS instrument used.
Experimental Protocols
This section provides detailed protocols for a typical pharmacokinetic study of Bromuron in a rodent model, utilizing this compound as an internal standard.
In-Life Phase: Animal Dosing and Sample Collection
A pharmacokinetic study can be conducted in rats to determine the plasma concentration-time profile of Bromuron.[2][3]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Dosing:
-
Administer Bromuron orally (e.g., by gavage) at a defined dose (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[3]
-
For intravenous administration, dissolve Bromuron in a suitable solvent like saline and administer via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalytical Method: Sample Preparation
Objective: To extract Bromuron and this compound from the plasma matrix and remove interfering substances. Protein precipitation is a common and effective method for this purpose.[1]
Protocol:
-
Sample Thawing: Thaw the plasma samples and vortex to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of each plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL. This also applies to calibration standards and quality control (QC) samples.
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to each plasma sample.
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
Bioanalytical Method: LC-MS/MS Analysis
Objective: To chromatographically separate Bromuron from other plasma components and quantify it using tandem mass spectrometry.
Protocol:
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As listed in the quantitative data summary table.
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the manufacturer's recommendations for optimal sensitivity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the pharmacokinetic profiling of Bromuron using this compound as an internal standard.
Bromuron Metabolism
Phenylurea herbicides like Bromuron undergo metabolic transformations in biological systems. The primary metabolic pathways involve N-demethylation and hydroxylation of the phenyl ring, followed by conjugation with endogenous molecules like glucose or glutathione to facilitate excretion.
The following diagram depicts the proposed metabolic pathway of Bromuron.
References
- 1. An LC–MS/MS method for determination of the bromodomain inhibitor ZEN-3694 and its metabolite ZEN-3791 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II - Introduction | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 3. Blood plasma level determination using an automated LC-MSn screening system and electronically stored calibrations exemplified for 22 drugs and two active metabolites often requested in emergency toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bromuron-d6 Analysis in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common peak shape problems encountered during the chromatographic analysis of Bromuron-d6.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed for this compound?
The most prevalent issues are peak tailing, peak fronting, and peak splitting. These problems can compromise the accuracy of quantification and the overall resolution of the chromatographic separation.[1][2][3]
Q2: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is often caused by secondary interactions between the analyte and active sites within the chromatographic system, such as exposed silanol groups on the column packing material.[3][4] Other causes can include:
-
Contamination: Buildup of non-volatile sample matrix components in the inlet or at the head of the column.
-
Improper Flow Path: Dead volume in fittings or poor column installation can disrupt the flow path and cause tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Bromuron, it can exist in both ionized and non-ionized forms, leading to tailing.
Q3: What causes my this compound peak to show fronting?
Peak fronting, an asymmetry where the front of the peak is broader than the back, is typically a result of:
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted peak shape.
-
Column Degradation: A void or collapse at the column inlet can lead to peak fronting.
Q4: I am observing a chromatographic shift between Bromuron and this compound. What is the reason for this?
Deuterated standards often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This phenomenon, known as the "isotope effect," is due to the C-D bond being slightly shorter and stronger than the C-H bond, resulting in minor differences in polarity and retention.
Q5: Can the mobile phase pH affect the peak shape of this compound?
Yes, the pH of the mobile phase is a critical parameter. For ionizable compounds like many pesticides, a mobile phase pH that is not appropriately controlled can lead to poor peak shapes, including tailing and splitting. It is crucial to operate at a pH where the analyte is in a single, stable ionic form.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
If you are observing peak tailing for this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Inlet Maintenance: Start by performing routine maintenance on the gas chromatograph inlet. Replace the liner, septum, and gold seal, as these are common sources of contamination that can cause active sites.
-
Column Trimming: If maintenance doesn't solve the issue, trim a small portion (10-20 cm) from the front of the column to remove any accumulated non-volatile residues.
-
Column Replacement: If tailing continues after trimming, the column itself may be degraded and require replacement.
-
Flow Path Inspection: Check all connections for potential dead volume and ensure the column is installed correctly according to the manufacturer's instructions.
-
Mobile Phase Optimization: If using liquid chromatography, evaluate the pH of your mobile phase. Adjust the pH to be at least 1.5 units away from the pKa of Bromuron to ensure it is in a single ionic state.
Guide 2: Correcting Peak Fronting
For instances of peak fronting, use the following diagnostic approach:
Caption: Troubleshooting workflow for peak fronting.
Detailed Steps:
-
Reduce Sample Load: The most common cause of fronting is column overload. Dilute your sample or reduce the injection volume and observe the effect on the peak shape.
-
Solvent Compatibility Check: Ensure your sample is dissolved in a solvent that is of similar or weaker polarity than your initial mobile phase conditions in reversed-phase LC. Ideally, use the mobile phase itself as the sample solvent.
-
Column Inspection: If the problem persists, carefully inspect the column for any visible signs of a void at the inlet. If a void is suspected, the column should be replaced.
Experimental Protocols
While a specific, validated method for this compound was not found in the initial search, the following protocol for the analysis of phenylurea herbicides (the class to which Bromuron belongs) can be used as a starting point for method development.
Recommended HPLC-DAD Method for Phenylurea Herbicides
This method is adapted from established protocols for similar compounds.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the run to elute the compounds. A typical starting point could be 70% A, moving to 30% A over 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 245 nm |
Method Development Notes:
-
The gradient profile should be optimized to achieve adequate separation of this compound from other components in the sample matrix.
-
The use of a guard column is recommended to protect the analytical column from contamination and extend its lifetime.
-
For LC-MS/MS analysis, the mobile phase can be modified to include volatile buffers like ammonium formate or formic acid to improve ionization efficiency.
Sample Preparation for Water Samples
For the analysis of this compound in water samples, a solid-phase extraction (SPE) step is often necessary to concentrate the analyte and remove matrix interferences.
Caption: Solid-Phase Extraction (SPE) workflow.
This comprehensive guide should provide a solid foundation for troubleshooting peak shape issues and developing robust analytical methods for this compound. For further assistance, consulting the instrument and column manufacturer's guidelines is always recommended.
References
Technical Support Center: Troubleshooting Bromuron-d6 Standard Contamination
For researchers, scientists, and drug development professionals utilizing Bromuron-d6 as an internal standard, ensuring its purity is paramount for accurate and reliable experimental results. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate potential sources of this compound contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in the laboratory?
This compound is a deuterated form of the herbicide Bromuron. In analytical chemistry, it serves as an internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1][2] Because it is chemically identical to Bromuron but has a different mass due to the deuterium atoms, it can be added to a sample at a known concentration to help quantify the amount of non-deuterated Bromuron present.
Q2: What is the chemical structure of this compound and where are the deuterium labels located?
The molecular formula of this compound is C₉H₅D₆BrN₂O. The six deuterium atoms are located on the two methyl groups attached to the nitrogen atom of the urea moiety. This positioning is generally stable and less prone to back-exchange with hydrogen atoms from the solvent or matrix.
Q3: What are the primary sources of contamination for a this compound standard?
Contamination of a this compound standard can arise from several sources:
-
Isotopic Impurities: The presence of undeuterated or partially deuterated Bromuron (e.g., d1 to d5) is a common isotopic impurity that can arise during synthesis.
-
Chemical Impurities: These can be introduced during the synthesis of the standard or through degradation. Common chemical impurities for phenylurea herbicides include demethylated and hydroxylated analogs.
-
Cross-Contamination: Introduction of external contaminants from the laboratory environment, such as from improperly cleaned glassware, shared equipment, or contaminated solvents.[3]
-
Degradation: The standard may degrade over time due to improper storage or handling, leading to the formation of breakdown products.
Q4: How can I prevent contamination of my this compound standard?
Preventing contamination is crucial for maintaining the integrity of your standard. Here are some best practices:
-
Proper Storage: Store the standard in a tightly sealed vial in a cool, dark, and dry place as recommended by the manufacturer.
-
Use High-Purity Solvents: Always use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) grade solvents for preparing stock and working solutions.
-
Dedicated Glassware and Equipment: Use dedicated and thoroughly cleaned glassware and syringes for handling the standard to avoid cross-contamination.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to degradation. Aliquot the stock solution into smaller, single-use vials.
-
Regularly Verify Purity: Periodically check the purity of your standard using analytical techniques like LC-MS to ensure it has not degraded or become contaminated.
Troubleshooting Guide
This section provides a structured approach to identifying the source of suspected this compound standard contamination.
Issue 1: Inaccurate Quantification or High Background Signal
If you are experiencing inaccurate quantification of your target analyte or observing a high background signal at the mass-to-charge ratio (m/z) of Bromuron, it could indicate contamination of your this compound internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
The presence of unexpected peaks in your chromatogram when analyzing the this compound standard can be a direct indication of contamination.
Potential Contaminants and Their Identification:
| Potential Contaminant | Likely Source | Identification Method |
| Bromuron (undeuterated) | Isotopic impurity from synthesis | LC-MS/MS analysis showing a peak at the m/z of Bromuron with the same retention time as this compound. |
| Partially deuterated Bromuron (d1-d5) | Isotopic impurity from synthesis | Mass spectrometry will show peaks at m/z values between Bromuron and this compound. |
| 3-(4-bromophenyl)-1-methylurea | Degradation (demethoxylation) | LC-MS/MS analysis to identify the specific m/z of this degradation product. |
| 3-(4-bromophenyl)-1-methoxyurea | Degradation (demethylation) | LC-MS/MS analysis to identify the specific m/z of this degradation product. |
| 4-bromophenylurea | Degradation (demethylation and demethoxylation) | LC-MS/MS analysis to identify the specific m/z of this degradation product. |
| External Contaminants (e.g., plasticizers, other lab chemicals) | Cross-contamination | Mass spectral library search to identify the unknown peak. |
Experimental Protocols
Protocol 1: Verification of this compound Standard Purity by LC-MS/MS
This protocol outlines a method to assess the isotopic and chemical purity of a this compound standard.
1. Materials:
-
This compound standard
-
Bromuron standard (non-deuterated)
-
HPLC or MS grade acetonitrile and water
-
Formic acid
-
LC-MS/MS system with a C18 column
2. Standard Preparation:
-
Prepare a 1 µg/mL stock solution of this compound in acetonitrile.
-
Prepare a 1 µg/mL stock solution of Bromuron in acetonitrile.
-
Prepare a working solution of 100 ng/mL of this compound by diluting the stock solution with acetonitrile/water (50:50, v/v).
-
Prepare a working solution of 100 ng/mL of Bromuron by diluting the stock solution with acetonitrile/water (50:50, v/v).
3. LC-MS/MS Parameters (Example):
-
Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion to a specific product ion.
-
Bromuron: Monitor the transition from the precursor ion to a specific product ion.
-
Potential Degradation Products: Monitor the predicted m/z transitions for the demethylated and demethoxylated products.
-
4. Analysis:
-
Inject the this compound working solution and look for a peak at the retention time and MRM transition of undeuterated Bromuron. The area of this peak should be minimal compared to the this compound peak.
-
Inject the Bromuron working solution to confirm its retention time and response.
-
Analyze the this compound working solution for the presence of the potential degradation products by monitoring their respective MRM transitions.
Purity Assessment Workflow:
Caption: Workflow for assessing standard purity.
Protocol 2: Forced Degradation Study of Bromuron
This protocol can be used to intentionally degrade Bromuron to generate its degradation products, which can then be used as standards to identify potential contaminants in the this compound standard.
1. Materials:
-
Bromuron standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or MS grade solvents
2. Stress Conditions:
-
Acidic Hydrolysis: Dissolve Bromuron in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve Bromuron in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve Bromuron in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of Bromuron at 105°C for 24 hours.
-
Photodegradation: Expose a solution of Bromuron to UV light (254 nm) for 24 hours.
3. Analysis:
-
After the specified time, neutralize the acidic and basic solutions.
-
Analyze all stressed samples by LC-MS/MS using the method described in Protocol 1 to identify the degradation products formed under each condition.
Forced Degradation Logic:
Caption: Logic for forced degradation studies.
By following these troubleshooting guides and experimental protocols, researchers can effectively identify and address sources of this compound standard contamination, ensuring the accuracy and integrity of their analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Bromuron-d6 Extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Bromuron-d6 during sample extraction. This compound is a deuterated internal standard used for the quantification of the herbicide Bromuron. Accurate and consistent recovery of internal standards is critical for reliable analytical results.
Frequently Asked questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the extraction workflow. The most common causes include:
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, QuEChERS) may not be optimized for this compound in your specific sample matrix.
-
Matrix Effects: Components in the sample matrix (e.g., lipids, proteins, salts) can interfere with the extraction process or cause ion suppression/enhancement during mass spectrometry analysis.[1][2][3][4]
-
Incorrect Solvent Selection: The polarity and type of solvent used for extraction and elution are crucial for efficiently recovering this compound.
-
pH Issues: The pH of the sample and extraction solvents can significantly impact the stability and solubility of this compound.
-
Incomplete Elution or Phase Separation: The analyte may be retained on the solid-phase sorbent or remain in the wrong phase during liquid-liquid extraction.
-
Sample Preparation Inconsistencies: Errors such as inadequate vortexing, incorrect sample volume, or inconsistent addition of the internal standard can lead to variable recovery.
Q2: How can I determine if matrix effects are causing low recovery?
Matrix effects can be identified by comparing the response of this compound in a pure solvent standard to its response in a matrix-matched standard (a blank sample extract spiked with this compound). A significant difference in signal intensity suggests the presence of matrix effects.[1]
Q3: Which Solid-Phase Extraction (SPE) sorbent is most suitable for this compound?
For phenylurea herbicides like Bromuron, C18 (a non-polar, reverse-phase sorbent) is a commonly used and effective choice for SPE. Other sorbents like graphitized carbon black (GCB) can also be used, but may require careful optimization to avoid loss of planar analytes.
Q4: What are the key parameters to optimize for Liquid-Liquid Extraction (LLE) of this compound?
Key parameters for LLE optimization include:
-
Solvent Choice: Select an organic solvent that is immiscible with the sample solvent and has a high affinity for Bromuron. Dichloromethane and ethyl acetate are common choices.
-
Solvent-to-Sample Ratio: A higher ratio of organic solvent to the aqueous sample can improve recovery.
-
pH Adjustment: Adjusting the pH of the aqueous sample can enhance the partitioning of this compound into the organic phase.
-
Salting Out: Adding salt to the aqueous sample can increase the extraction efficiency of more polar compounds.
Q5: Can the QuEChERS method be used for this compound extraction?
Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for pesticide residue analysis, including phenylurea herbicides. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
Troubleshooting Workflow
The following diagram provides a step-by-step workflow for troubleshooting low recovery of this compound.
Caption: A troubleshooting workflow for diagnosing and resolving low recovery of this compound.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Recovery |
| SPE Sorbent | C18 | Graphitized Carbon Black (GCB) | Polymeric Reversed-Phase | > 80% |
| LLE Solvent | Dichloromethane | Ethyl Acetate | Hexane | > 75% |
| QuEChERS d-SPE | PSA + C18 | GCB + PSA | C18 | > 85% |
| Sample pH | Acidic (pH 3-4) | Neutral (pH 7) | Basic (pH 9-10) | Dependent on matrix |
Note: Expected recovery rates are general estimates and can vary significantly based on the sample matrix and specific experimental conditions.
Detailed Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Water Samples
-
Sorbent Selection: C18 is a recommended sorbent for phenylurea herbicides.
-
Conditioning: Condition the SPE cartridge with 6 mL of methanol followed by 6 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample (e.g., 100 mL, pH adjusted to ~7) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute this compound and the target analyte with 5-10 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: Take a known volume of the aqueous sample (e.g., 50 mL) in a separatory funnel.
-
pH Adjustment (if necessary): Adjust the pH of the sample to optimize partitioning. For phenylurea herbicides, a neutral to slightly acidic pH is often suitable.
-
Solvent Addition: Add a suitable, immiscible organic solvent (e.g., 25 mL of dichloromethane).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.
-
Phase Separation: Allow the layers to separate. The denser layer (typically dichloromethane) will be at the bottom.
-
Collection: Drain the organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction process with a fresh portion of the organic solvent for exhaustive extraction.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and then concentrate to the desired volume.
QuEChERS Protocol for Solid Samples (e.g., Soil, Food)
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).
-
Hydration (for dry samples): If the sample has low water content, add an appropriate amount of water.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add the internal standard solution (this compound).
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA to remove organic acids and C18 to remove non-polar interferences).
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Analysis: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
References
Preventing H/D exchange in Bromuron-d6 samples
Welcome to the Technical Support Center for Bromuron-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound to prevent Hydrogen/Deuterium (H/D) exchange and ensure the isotopic integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is Hydrogen/Deuterium (H/D) exchange and why is it a concern for this compound?
Hydrogen/Deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, which is deuterated on the two N-methyl groups (N-(CD₃)₂), this can compromise the isotopic purity of the standard. This is a critical issue as it can lead to inaccuracies in quantitative analysis by techniques like mass spectrometry and misinterpretation of data in NMR spectroscopy.
Q2: Which positions on the this compound molecule are susceptible to H/D exchange?
The this compound molecule has two types of protons with different susceptibilities to exchange:
-
N-H Proton: The proton on the nitrogen atom connected to the phenyl ring is the most likely site for H/D exchange. Amide (N-H) protons are known to be exchangeable, especially under acidic or basic conditions.[2]
-
N-(CD₃)₂ Deuterons: The deuterium atoms on the two methyl groups are covalently bonded to carbon atoms. C-D bonds are generally stable and less prone to exchange than N-H protons.[3][4] Deuteration of N-methyl groups is a known strategy to increase metabolic stability by slowing down N-demethylation, which relies on the cleavage of the C-H (or C-D) bond.[3] This indicates that the C-D bonds in this compound are relatively robust under typical experimental conditions.
Q3: What are the primary factors that promote H/D exchange?
Several environmental and experimental factors can catalyze H/D exchange:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (CH₃CH₂OH), are major sources of hydrogen that can replace the deuterium atoms.
-
pH of the Solution: Both acidic and, more significantly, basic conditions can catalyze the H/D exchange of labile protons like the N-H proton. For many amide protons, the rate of exchange is slowest at a slightly acidic pH (around 2.5-3.0). Many pesticides are also known to degrade under alkaline conditions through hydrolysis, which can be exacerbated by a pH greater than 7.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including H/D exchange.
-
Presence of Catalysts: Acid, base, or metal catalysts can facilitate the exchange of even non-exchangeable hydrogen atoms.
Q4: What are the ideal storage conditions for this compound to maintain its isotopic purity?
To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool and dry place. For solid standards, refrigeration (2-8°C) or freezing is often recommended. Always refer to the Certificate of Analysis provided by the supplier for specific storage temperature recommendations.
-
Light: Protect from light by storing in an amber vial or in the dark to prevent any potential photolytic degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture. Tightly sealed containers are crucial.
Troubleshooting Guides
Issue 1: I am observing a loss of deuterium in my this compound sample during analysis.
This is a common issue that can often be traced back to the experimental workflow. Use the following logical workflow to diagnose the problem.
Issue 2: My stock solution of this compound is showing signs of degradation over time.
Stock solutions, especially if prepared in protic solvents, are susceptible to H/D exchange.
-
Solvent Choice: The choice of solvent for your stock solution is critical. Aprotic solvents are highly recommended for long-term storage.
-
Moisture Contamination: Even aprotic solvents can absorb atmospheric moisture over time if not handled properly.
-
Storage: Store stock solutions at low temperatures (-20°C or -80°C) to slow down any potential exchange reactions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps to prepare a stock solution from a solid this compound standard while minimizing the risk of H/D exchange.
-
Acclimatization: Before opening, allow the sealed container of solid this compound to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold solid.
-
Inert Atmosphere: Whenever possible, perform all manipulations in a dry atmosphere, such as in a glove box or under a gentle stream of dry nitrogen or argon.
-
Weighing: Carefully open the container and accurately weigh the desired amount of the standard using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed solid in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, DMSO-d6) in a Class A volumetric flask.
-
Storage: Store the resulting stock solution in a tightly sealed vial, protected from light, at a low temperature (e.g., -20°C).
Data Presentation
The stability of deuterated compounds is significantly influenced by the experimental conditions. The following tables summarize the general impact of solvent choice and pH on the rate of H/D exchange for labile protons.
Table 1: Influence of Solvent Type on H/D Exchange Rate
| Solvent Type | Examples | Impact on H/D Exchange Rate | Recommendation for this compound |
| Polar Aprotic | Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Low | Highly Recommended for stock solutions and sample preparation. |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | High | Avoid for long-term storage. If necessary for an assay, use a deuterated version (e.g., D₂O, CD₃OD) and keep the exposure time to a minimum. |
| Non-Polar | Hexane, Toluene, Benzene | Very Low | Suitable for storage, but solubility of Bromuron may be limited. |
Table 2: Influence of pH on H/D Exchange Rate for Labile Protons
| pH Condition | Impact on H/D Exchange Rate | Recommendation for this compound |
| Acidic (~2.5-3.0) | Minimum exchange rate for amide protons. | Ideal for quenching exchange reactions and for analysis if the compound is stable at this pH. |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant. | Avoid for prolonged periods during sample preparation and analysis. |
| Basic (>8.0) | Rapidly accelerates exchange. | Strongly Avoid. |
Visualization of H/D Exchange Factors
The following diagram illustrates the key factors that can lead to the unwanted exchange of deuterium for hydrogen in a sample of this compound.
References
Technical Support Center: Resolving Isobaric Interferences for Bromuron-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isobaric interferences encountered during the analysis of Bromuron-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical chemistry?
A1: this compound is the deuterium-labeled form of Bromuron, a phenylurea herbicide. In analytical chemistry, this compound serves as an internal standard for the quantification of Bromuron and other related compounds in various matrices, such as soil and water.[1][2] The six deuterium atoms increase its molecular weight, allowing it to be distinguished from the unlabeled Bromuron in mass spectrometry, while maintaining very similar chemical and chromatographic properties.
Q2: What is an isobaric interference in the context of this compound analysis?
A2: An isobaric interference occurs when one or more compounds have the same nominal mass-to-charge ratio (m/z) as this compound, making them difficult to distinguish using low-resolution mass spectrometry. This can lead to inaccurate quantification of the analyte. While no common pesticides are perfect isobars of this compound, several compounds may have nominal masses that could potentially interfere, especially in complex matrices where metabolites or other co-extractives are present.
Q3: What are some potential isobaric or near-isobaric interferences for this compound?
A3: While a perfect isobar (a compound with the exact same elemental composition) is unlikely for a deuterated standard, other pesticides or environmental contaminants may have the same nominal mass. Based on its monoisotopic mass of approximately 249.03 g/mol , potential, though not exact, isobars at the nominal mass of 249 could include certain pesticide metabolites or other organic molecules present in the sample matrix. It is crucial to employ high-resolution mass spectrometry to differentiate these based on their exact mass.
Troubleshooting Guide: Resolving Isobaric Interferences
This guide provides systematic approaches to identify and resolve isobaric interferences when using this compound as an internal standard.
Issue 1: Co-elution of an Interfering Peak with this compound in LC-MS Analysis
Symptoms:
-
Poor peak shape for this compound.
-
Inaccurate or inconsistent quantification results.
-
Presence of additional fragment ions in the MS/MS spectrum of this compound that are not characteristic of its fragmentation.
Root Causes:
-
An isobaric or near-isobaric compound is not chromatographically separated from this compound.
-
Matrix effects are causing signal suppression or enhancement.
Solutions:
1. Chromatographic Method Optimization:
-
Modify the Gradient: Adjusting the mobile phase gradient can improve the separation of this compound from interfering compounds. A shallower gradient can increase the resolution between closely eluting peaks.
-
Change the Stationary Phase: If gradient optimization is insufficient, using a different HPLC column with an alternative stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can alter the selectivity and achieve separation.
-
Adjust Mobile Phase pH: For ionizable compounds, modifying the pH of the mobile phase can change their retention times and improve separation.
2. High-Resolution Mass Spectrometry (HRMS):
-
HRMS instruments, such as Orbitrap or TOF analyzers, can differentiate between compounds with very small mass differences. By measuring the exact mass of the ions, it is possible to distinguish this compound from isobaric interferences.
Table 1: Calculated Exact Masses of this compound and a Hypothetical Interference
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| This compound | C₉H₅D₆BrN₂O | 249.0335 |
| Hypothetical Interference (e.g., a metabolite) | C₁₀H₁₃N₃O₄ | 249.0882 |
As shown in the table, even with the same nominal mass, the exact masses differ significantly enough to be resolved by HRMS.
3. Tandem Mass Spectrometry (MS/MS) with Optimized Transitions:
-
Utilize Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Select unique precursor-to-product ion transitions for this compound that are not shared by the interfering compound.
Table 2: Hypothetical MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 249.0 | 192.0 | Loss of the dimethylamine-d6 group |
| 249.0 | 164.0 | Further fragmentation of the phenyl ring |
By monitoring for specific fragments, the selectivity of the analysis is greatly enhanced.
Issue 2: Suspected Interference in GC-MS Analysis
Symptoms:
-
Distorted peak shape for this compound.
-
Unusual ion ratios in the mass spectrum.
Root Causes:
-
Co-eluting compound with a similar fragmentation pattern. Phenylurea herbicides are known to be thermally labile and can degrade in the hot GC inlet, leading to common breakdown products that might interfere.[3]
Solutions:
1. Optimize GC Separation:
-
Temperature Program: Modify the oven temperature program to improve the separation of the target analyte from the interference.
-
Column Choice: Use a GC column with a different stationary phase to alter selectivity.
2. Analyze Characteristic Fragment Ions:
-
Even if compounds co-elute, their mass spectra will likely have unique fragment ions. By extracting the ion chromatograms for these unique ions, the presence of an interference can be confirmed and potentially quantified separately.
3. Derivatization:
-
Derivatizing the sample can alter the chromatographic and mass spectrometric properties of Bromuron and potential interferences, possibly leading to better separation and more unique fragmentation patterns.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Phenylurea Herbicide Analysis
This protocol is a general guideline and should be optimized for your specific instrument and application.
-
Sample Preparation:
-
For water samples, perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes.
-
For soil samples, use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: Monitor at least two specific transitions for this compound (to be determined empirically on your instrument).
-
Visualizations
Caption: Workflow for the analysis of this compound using LC-MS/MS.
References
Validation & Comparative
The Gold Standard: A Comparative Guide to Deuterated Internal Standards for Phenylurea Herbicide Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phenylurea herbicides in complex matrices is a critical challenge in environmental monitoring, food safety, and toxicology research. The use of internal standards is paramount for achieving reliable results, and among these, deuterated stable isotope-labeled internal standards (SIL-IS) are widely regarded as the "gold standard."[1] Their near-identical physicochemical properties to the target analytes allow for effective compensation of variations during sample preparation and analysis, significantly improving accuracy and precision.[1] This guide provides an objective comparison of the performance of various deuterated standards for the analysis of common phenylurea herbicides, supported by experimental data to inform method development and selection.
Comparative Performance of Deuterated Standards
The efficacy of a deuterated internal standard is primarily assessed by its ability to mimic the behavior of the corresponding native analyte throughout the analytical process, thereby correcting for matrix effects and procedural losses. The following table summarizes the performance of several deuterated phenylurea herbicide standards in terms of recovery and precision, as documented in various studies.
| Phenylurea Herbicide | Deuterated Internal Standard | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method |
| Diuron | Diuron-d6 | Water | 74 - 104 | < 20 | SPE-LC-DAD |
| Diuron | Diuron-d6 | Oysters | 32 - 46 | 14 - 66 | PLE-SPE-LC-MS/MS |
| Isoproturon | Isoproturon-d6 | Soil | 76.2 - 107.9 | 2.1 - 5.8 | Acetonitrile Extraction-LC-MS/MS |
| Linuron | Linuron-d6 | Water | 74 - 104 | < 20 | SPE-LC-DAD |
| Chlortoluron | Chlortoluron-d6 | Water | 74 - 104 | < 20 | SPE-LC-DAD |
| Metoxuron | Metoxuron-d3 | Water | 85.2 - 110.0 | < 13 | MI-FPSE-HPLC-DAD |
| Monuron | Monuron-d3 | Water | 85.2 - 110.0 | < 13 | MI-FPSE-HPLC-DAD |
This table is a synthesis of data from multiple sources to provide a comparative overview. The specific experimental conditions for each study can be found in the "Experimental Protocols" section.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols are representative of the techniques used to generate the data presented above.
Protocol 1: Analysis of Phenylurea Herbicides in Water by Solid-Phase Extraction and Liquid Chromatography-Diode Array Detection (SPE-LC-DAD)
This method is suitable for the determination of a range of phenylurea herbicides in water samples.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector (DAD) monitoring at 245 nm.[2]
-
Protocol 2: Analysis of Phenylurea Herbicides in Soil by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive and selective quantification of phenylurea herbicides and their metabolites in soil matrices.
-
Sample Preparation (Acetonitrile Extraction):
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of acetonitrile/water (1/1, v/v) and the deuterated internal standard solution.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[3]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 or equivalent column for pesticide analysis.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Specific MRM transitions, collision energies, and other MS parameters should be optimized for each analyte and its deuterated standard.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of phenylurea herbicides using a deuterated internal standard and LC-MS/MS.
Caption: A generalized workflow for phenylurea herbicide analysis.
References
Validating Analytical Methods: A Comparative Guide to Using Bromuron-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible quantitative results, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides an objective comparison of using a deuterated internal standard, Bromuron-d6, versus a non-deuterated structural analog for the analysis of the herbicide Bromuron.
The Role and Advantage of Deuterated Internal Standards
In quantitative analysis, an internal standard (IS) is a compound of known concentration added to a sample to correct for variations that can occur during sample preparation and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.
This compound is a stable isotope-labeled (SIL) version of Bromuron, where six hydrogen atoms have been replaced with deuterium. This makes it an almost perfect internal standard for Bromuron analysis. Because its chemical structure and properties are nearly identical to Bromuron, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. The key difference is its higher mass, which allows it to be distinguished from the non-labeled analyte by the mass spectrometer.
In contrast, a non-deuterated internal standard , often a structural analog, is a compound with a similar but not identical chemical structure. For Bromuron, a suitable structural analog could be another phenylurea herbicide like Monuron, assuming it is not present in the samples being analyzed. While more readily available and often less expensive, structural analogs may not perfectly mimic the behavior of the analyte, potentially leading to less accurate quantification.
Performance Comparison: this compound vs. a Structural Analog
The use of a deuterated internal standard like this compound generally leads to improved accuracy and precision in analytical methods. Below is a summary of the expected performance comparison based on typical validation data.
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Monuron) | Rationale |
| Accuracy | High (typically 95-105% recovery) | Moderate to High (can be variable) | This compound closely tracks the analyte through extraction and ionization, providing better correction for matrix effects. |
| Precision (%RSD) | Low (typically <5%) | Moderate (can be >10%) | The consistent behavior of this compound relative to Bromuron results in less variability between measurements. |
| Linearity (r²) | > 0.995 | > 0.99 | Both can provide good linearity, but the use of a deuterated standard often results in a more robust and reliable calibration curve. |
| Matrix Effect | Minimal impact on quantification | Can have a significant impact | As a structural analog has different physicochemical properties, it may be affected differently by interfering compounds in the sample matrix.[1] |
| Retention Time | Nearly identical to Bromuron | Different from Bromuron | The deuterium substitution has a negligible effect on chromatographic retention time. |
Experimental Protocols
A validated analytical method is essential for generating reliable data. Below is a representative protocol for the analysis of Bromuron in a water sample using LC-MS/MS with this compound as the internal standard.
Sample Preparation (Solid Phase Extraction)
-
Sample Collection: Collect a 100 mL water sample.
-
Spiking: Add a known amount of this compound solution to the sample.
-
SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained Bromuron and this compound from the cartridge with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Bromuron and this compound.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logic behind choosing a deuterated internal standard.
Analytical method workflow for Bromuron analysis.
Rationale for selecting a deuterated internal standard.
References
Inter-Laboratory Study Design for the Quantification of Bromuron-d6: A Comparative Guide to LC-MS/MS and GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for an inter-laboratory study to validate analytical methods for Bromuron-d6, a deuterated internal standard crucial for accurate quantification in various matrices. The primary focus is on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with a comparative analysis against a gas chromatography-mass spectrometry (GC-MS) method requiring derivatization. This document outlines the study design, detailed experimental protocols, and presents a comparative analysis of expected performance data.
Inter-Laboratory Study Design
An inter-laboratory study, also known as a collaborative study, is essential for establishing the ruggedness and transferability of an analytical method. This study will be designed in accordance with internationally recognized guidelines, such as those from AOAC INTERNATIONAL, to ensure the statistical validity of the results.[1][2][3]
1.1. Study Objectives:
-
To determine the precision (repeatability and reproducibility) of an LC-MS/MS method for the quantification of this compound in a standardized sample matrix.
-
To compare the performance characteristics of the LC-MS/MS method with a GC-MS method.
-
To provide a validated analytical method protocol for widespread use in research and quality control laboratories.
1.2. Study Participants: A minimum of eight laboratories with experience in chromatography and mass spectrometry will be recruited to participate in the study.
1.3. Test Materials: Participants will be provided with a set of blind duplicate samples at three different concentration levels of this compound in a pre-defined matrix (e.g., human plasma, soil extract). A blank matrix sample will also be included.
1.4. Timeline: The study will be conducted over a period of 12 weeks, including sample distribution, analysis, and data submission.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical and often depends on factors such as sensitivity, selectivity, sample throughput, and cost. Phenylurea herbicides, like the parent compound of this compound, are known to be thermally unstable, making LC-MS/MS a preferred technique over GC-MS which often requires a derivatization step.[2][3]
Table 1: Comparison of Performance Characteristics for this compound Analysis
| Parameter | LC-MS/MS Method | GC-MS Method (with Derivatization) |
| Principle | Separation by liquid chromatography, ionization, and detection by tandem mass spectrometry. | Separation by gas chromatography after derivatization, ionization, and detection by mass spectrometry. |
| Sample Preparation | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | SPE/LLE followed by a chemical derivatization step. |
| Instrumentation | HPLC or UHPLC coupled to a triple quadrupole mass spectrometer. | Gas chromatograph with a mass selective detector. |
| Limit of Quantification (LOQ) | Expected to be in the low pg/mL range. | Generally higher than LC-MS/MS, in the high pg/mL to low ng/mL range. |
| Analysis Time per Sample | ~5-10 minutes. | ~15-25 minutes (including derivatization). |
| Selectivity | High, due to specific MRM transitions. | High, with selected ion monitoring (SIM). |
| Throughput | High. | Moderate. |
| Cost per Sample | Moderate to High. | Moderate. |
Experimental Protocols
The following are detailed protocols for the two analytical methods to be compared in the inter-laboratory study.
3.1. Proposed Primary Method: LC-MS/MS
This method is based on established protocols for the analysis of phenylurea herbicides in various matrices.
3.1.1. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the sample onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
3.1.2. LC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound will be provided to participating laboratories.
3.2. Alternative Method: GC-MS with Derivatization
Due to the thermal instability of phenylurea herbicides, a derivatization step is necessary for GC-MS analysis.
3.2.1. Sample Preparation and Derivatization
-
Perform sample extraction as described in the LC-MS/MS protocol (Section 3.1.1, steps 1-4).
-
Evaporate the eluate to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3.2.2. GC-MS Conditions
-
GC System: Agilent 7890 or equivalent.
-
Column: DB-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Single quadrupole with electron ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
Data Presentation and Analysis
Participating laboratories will be required to report the peak areas and calculated concentrations for all samples. The study coordinator will perform a statistical analysis of the submitted data to determine the mean, standard deviation, repeatability standard deviation (sr), and reproducibility standard deviation (sR) for each concentration level.
Table 2: Hypothetical Inter-Laboratory Study Results for this compound by LC-MS/MS
| Concentration Level | Number of Labs | Mean Concentration (ng/mL) | Repeatability (RSDr) | Reproducibility (RSDR) |
| Low (1 ng/mL) | 8 | 1.05 | 4.2% | 8.5% |
| Medium (10 ng/mL) | 8 | 9.89 | 3.1% | 6.8% |
| High (100 ng/mL) | 8 | 101.2 | 2.5% | 5.2% |
Visualizations
5.1. Experimental Workflow
Caption: Workflow for this compound analysis.
5.2. Logical Relationship of Study Components
Caption: Inter-laboratory study design overview.
References
Cross-Validation of Analytical Techniques for Bromuron Analysis Using Bromuron-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Bromuron, utilizing Bromuron-d6 as an internal standard. The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research and development. This document summarizes the performance characteristics and experimental protocols for these techniques to aid in methodology selection and cross-validation.
Executive Summary
The quantitative analysis of the herbicide Bromuron is essential in environmental monitoring, food safety, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice to ensure the accuracy and precision of these measurements by correcting for matrix effects and variations during sample preparation and analysis.[1] Both LC-MS/MS and GC-MS are powerful analytical techniques suitable for the determination of Bromuron.
This guide presents a summary of typical performance data for the analysis of phenylurea herbicides, the chemical class to which Bromuron belongs, using both LC-MS/MS and GC-MS with deuterated internal standards. While a direct head-to-head comparative study for Bromuron using this compound was not found in publicly available literature, the data herein is representative of the expected performance for these analytical platforms.
Comparative Performance Data
The following table summarizes the typical performance characteristics for the analysis of phenylurea herbicides using LC-MS/MS and GC-MS with isotopically labeled internal standards. These values are indicative of what can be expected for a validated method for Bromuron analysis using this compound.
| Performance Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | 0.02 - 5 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | 0.1 - 10 µg/L |
| Accuracy (Recovery) | 70 - 120% | 75 - 115% |
| Precision (RSD) | < 15% | < 20% |
Experimental Methodologies
Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for the analysis of Bromuron using LC-MS/MS and GC-MS with this compound as an internal standard.
LC-MS/MS Method for Phenylurea Herbicides
This method is suitable for the analysis of Bromuron in water and soil samples.
Sample Preparation (Water Samples):
-
Filter the water sample (e.g., 100 mL) through a 0.45 µm filter.
-
Add a known concentration of this compound internal standard solution.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and internal standard.
-
Elute the compounds from the SPE cartridge with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation (Soil Samples):
-
Weigh a homogenized soil sample (e.g., 10 g).
-
Spike the sample with the this compound internal standard.
-
Extract the sample with an appropriate solvent, such as acetonitrile, using ultrasonication or accelerated solvent extraction (ASE).
-
Centrifuge the extract and collect the supernatant.
-
Perform a liquid-liquid partitioning cleanup step by adding NaCl.
-
The resulting acetonitrile layer can be further cleaned up using dispersive SPE (d-SPE) with sorbents like C18 and graphitized carbon black (GCB).
-
Evaporate the final extract and reconstitute for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Bromuron and this compound.
GC-MS Method for Phenylurea Herbicides
This method is generally employed for more volatile and thermally stable compounds. For phenylurea herbicides like Bromuron, derivatization may be necessary to improve thermal stability and chromatographic performance.
Sample Preparation (with Derivatization):
-
Follow the sample extraction and cleanup steps as described for the LC-MS/MS method.
-
After the final evaporation step, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried extract.
-
Heat the mixture to facilitate the derivatization reaction.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the analytes.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized Bromuron and this compound.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of LC-MS/MS and GC-MS analytical techniques for Bromuron analysis using this compound.
Caption: Workflow for cross-validation of LC-MS/MS and GC-MS for Bromuron analysis.
Conclusion
Both LC-MS/MS and GC-MS are highly capable techniques for the sensitive and selective determination of Bromuron. The choice between the two often depends on the specific requirements of the analysis, including matrix complexity, required sensitivity, sample throughput, and the availability of instrumentation.
-
LC-MS/MS is often preferred for its ability to analyze a wide range of compounds, including those that are thermally labile or non-volatile, often with minimal sample derivatization. This generally leads to simpler and faster sample preparation protocols.
-
GC-MS can provide excellent separation efficiency and is a robust technique, particularly for well-established methods. However, the potential need for derivatization for compounds like Bromuron can add complexity to the sample preparation process.
The use of this compound as an internal standard is crucial for achieving high-quality data with either technique. By following the outlined methodologies and comparing the performance characteristics, researchers can confidently select and validate the most appropriate analytical technique for their specific application.
References
Establishing the Limit of Detection and Quantitation for Bromuron-d6: A Comparative Guide
For researchers and scientists in drug development and analytical chemistry, accurately determining the limits of detection (LOD) and quantitation (LOQ) is fundamental to method validation. This guide provides a comparative overview of analytical approaches for establishing the LOD and LOQ, with a specific focus on Bromuron-d6, a deuterated internal standard commonly used in the analysis of the phenylurea herbicide Bromuron. While internal standards are typically not characterized by their own LOD and LOQ, the principles and methodologies for determining these parameters are directly applicable and crucial for overall assay sensitivity assessment.
This document outlines the prevalent methodologies, presents comparative performance data from relevant studies, and provides detailed experimental protocols.
Comparative Performance of Analytical Methods
The selection of an analytical technique is critical in achieving the desired sensitivity for trace analysis. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common methods for the analysis of phenylurea herbicides like Bromuron. The following table summarizes typical LOD and LOQ values reported for Bromuron and similar compounds using these techniques. It is important to note that while specific data for this compound is not extensively published due to its role as an internal standard, the performance for its non-deuterated counterpart, Bromuron, serves as a reliable proxy.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-DAD | Phenylurea Herbicides | Water | 4 - 40 ng/L[1] | Not explicitly stated, but typically 3x LOD |
| GC-MS (with derivatization) | Phenylurea Herbicides | Water | 0.3 - 1.0 ng/L[2] | Not explicitly stated, but typically 3x LOD |
| LC-MS/MS | Nitrofuran Metabolites | Animal Tissue | 0.013 - 0.200 µg/kg (CCα) | Not explicitly stated |
Note: The values presented are indicative and can vary based on the specific instrumentation, matrix effects, and sample preparation procedures. The use of a deuterated internal standard like this compound is intended to mitigate such variations and enhance the accuracy and precision of the quantification of the target analyte (Bromuron).[3]
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical measurements. The following sections describe the methodologies for determining LOD and LOQ based on internationally recognized guidelines, such as the ICH Q2(R1) topic.[4]
Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a widely used technique for the separation and quantification of phenylurea herbicides.
1. Sample Preparation (Water Samples):
-
Filter water samples using a 0.45 µm filter to remove particulate matter.
-
For pre-concentration of the analyte, perform Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Load the water sample onto the conditioned SPE cartridge.
-
Wash the cartridge to eliminate interfering substances.
-
Elute the retained herbicides using a suitable organic solvent, such as acetonitrile or methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector set at 245 nm.
-
Injection Volume: 20 µL.
3. LOD and LOQ Determination (Based on the Calibration Curve):
-
Prepare a series of calibration standards of Bromuron (or this compound) at concentrations near the expected limit of detection.
-
Inject each standard multiple times (e.g., n=6) and record the peak areas.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Calculate the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of the regression line.
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) mode. Phenylurea herbicides are thermally labile and often require derivatization prior to GC analysis.
1. Sample Preparation and Derivatization:
-
Extract the herbicides from the sample matrix using an appropriate solvent.
-
Concentrate the extract.
-
To improve thermal stability and chromatographic performance, derivatize the analytes. A common method involves alkylation.
-
Following derivatization, use Solid Phase Microextraction (SPME) for sample introduction into the GC-MS system.
2. GC-MS Conditions (Example):
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure the separation of the derivatized herbicides.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
3. LOD and LOQ Determination (Signal-to-Noise Ratio Method):
-
Prepare a series of low-concentration standards of the derivatized Bromuron (or this compound).
-
Inject the standards and determine the signal-to-noise (S/N) ratio for the characteristic ion peak.
-
The LOD is the concentration that results in a signal-to-noise ratio of 3:1.
-
The LOQ is the concentration that results in a signal-to-noise ratio of 10:1.
Visualizing the Workflow
Understanding the logical flow of the experimental process is crucial for successful implementation. The following diagram illustrates the general workflow for establishing the LOD and LOQ of an analyte using a calibration curve-based method.
Caption: Workflow for LOD/LOQ determination via calibration curve.
The following diagram illustrates the decision-making process based on the signal-to-noise ratio.
Caption: Signal-to-noise ratio decision workflow for LOD and LOQ.
References
- 1. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to Analytical Techniques for Assessing Isotopic Purity of Bromuron-d6
For researchers, scientists, and drug development professionals engaged in studies utilizing isotopically labeled compounds, the accurate assessment of isotopic purity is of paramount importance. This guide provides an objective comparison of the principal analytical techniques for determining the isotopic purity of Bromuron-d6, a deuterated internal standard used in quantitative analyses. The performance of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy will be compared, supported by experimental data and detailed methodologies.
Introduction to Isotopic Purity Assessment
Isotopic labeling involves the incorporation of a stable heavy isotope, such as deuterium (²H or D), into a molecule of interest. This compound is the deuterated form of the herbicide Bromuron. The isotopic purity, or isotopic enrichment, refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. Inaccuracies in determining isotopic purity can lead to significant errors in quantitative studies. Therefore, robust analytical methods are essential to validate the isotopic enrichment of this compound. The two primary techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[1][2]
Comparison of Analytical Techniques
Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are powerful tools for the analysis of isotopically labeled compounds, each with distinct advantages and limitations.
Mass Spectrometry (MS) separates ions based on their mass-to-charge ratio (m/z). For this compound, MS can distinguish between the deuterated and non-deuterated forms, as well as molecules with varying numbers of deuterium atoms, based on their mass difference.[2] High-resolution mass spectrometry (HRMS) is particularly effective in resolving these isotopologues.[2] Liquid chromatography (LC) is often coupled with MS (LC-MS) to separate this compound from potential impurities before mass analysis, enhancing the accuracy of the measurement.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy detects the nuclear spin transitions of atoms in a magnetic field. While ¹H NMR can be used to observe the absence of signals at deuterated positions, ²H (Deuterium) NMR directly detects the deuterium nuclei, providing information about the location and extent of deuteration. Quantitative NMR (qNMR) techniques can be employed to determine the isotopic enrichment by comparing the integral of the deuterium signal to that of a known internal standard.
The following table summarizes the key performance characteristics of these two techniques for the assessment of isotopic purity.
| Feature | Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of ions by mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |
| Sensitivity | High (typically ng/mL to pg/mL). | Lower than MS (typically µg/mL to mg/mL). |
| Specificity | High, especially with tandem MS (MS/MS). | High, provides structural information and site of labeling. |
| Quantitative Accuracy | Good to Excellent, dependent on proper calibration. | Excellent, can be a primary ratio method. |
| Precision | Typically <15% RSD. | High, with RSDs often below 5%. |
| Sample Throughput | High, especially with modern autosamplers. | Lower, requires longer acquisition times. |
| Sample Requirement | Low (µg to ng). | Higher than MS (mg). |
| Information Provided | Isotopic distribution (mass isotopologues). | Site-specific isotopic enrichment, structural confirmation. |
| Destructive/Non-destructive | Destructive. | Non-destructive. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound and its non-deuterated counterpart.
1. Sample Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve the standard in a suitable organic solvent, such as acetonitrile or methanol, to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create working standards at appropriate concentrations for analysis.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm) is commonly used for the separation of phenylurea herbicides.
-
Mobile Phase: A gradient elution with water (containing a small amount of formic acid, e.g., 0.1%) and acetonitrile or methanol is typically employed.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is effective for phenylurea compounds.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
Monitored Transitions:
-
For Bromuron: Monitor the transition of the precursor ion (unlabeled) to a specific product ion.
-
For this compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.
-
-
Data Analysis: The isotopic purity is calculated by comparing the peak area of the this compound isotopologue to the sum of the peak areas of all detected Bromuron isotopologues.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method offers high precision and can provide information about the specific sites of deuteration.
1. Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample (typically 5-10 mg).
-
Dissolve the sample in a deuterated NMR solvent (e.g., chloroform-d, DMSO-d6) in a high-precision NMR tube.
-
Add a known amount of a certified internal standard with a known purity. The internal standard should have a resonance that is well-resolved from the analyte signals.
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Nucleus: Acquire both ¹H and ²H NMR spectra.
-
¹H NMR: To confirm the absence of protons at the labeled positions and to quantify any residual non-deuterated Bromuron.
-
²H NMR: To directly observe and quantify the deuterium signals.
-
Acquisition Parameters:
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
3. Data Analysis:
-
Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Carefully integrate the relevant signals in both the ¹H and ²H spectra.
-
The isotopic purity is determined by comparing the integral of the deuterium signal of this compound to the integral of the internal standard in the ¹H spectrum, taking into account the number of nuclei contributing to each signal and the molar masses of the compounds.
Mandatory Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Logical comparison of MS and NMR for isotopic purity analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of Bromuron-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like Bromuron-d6 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, a deuterated urea-based compound, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
Required Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or spills. | To prevent inhalation. |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations. The following procedure is a general guideline and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.
-
Waste Identification and Collection:
-
Treat all this compound and materials contaminated with it (e.g., pipette tips, vials, absorbent pads) as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's licensed hazardous waste disposal contractor.
-
Incineration at a permitted hazardous waste facility is the preferred method of disposal for many organic compounds, including urea-based herbicides.
-
Key Disposal and Safety Information Summary
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses/goggles, lab coat |
| Spill Cleanup | Use inert absorbent material; collect and dispose of as hazardous waste. |
| Container Management | Use a designated, labeled, and sealed container compatible with the chemical. |
| Storage | Store in a secure, well-ventilated satellite accumulation area. |
| Disposal Method | Arrange for pickup by a licensed hazardous waste disposal contractor for incineration. |
| Regulatory Compliance | Adhere to all local, state, and federal regulations. Consult your institution's EHS office. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
